molecular formula C12H10ClFN2O2 B12575892 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline CAS No. 610320-26-8

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline

Cat. No.: B12575892
CAS No.: 610320-26-8
M. Wt: 268.67 g/mol
InChI Key: WZVRGNDKKYYGON-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline is a synthetically designed quinoline derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The core quinoline structure is known for its diverse pharmacological potential, and the specific substitution pattern on this molecule—featuring a chloro group at the 2-position, a fluoropropyl chain at the 3-position, and a nitro group at the 6-position—makes it a promising intermediate for the development of novel bioactive compounds . Nitroquinoline derivatives are extensively investigated for their anticancer properties, particularly as inhibitors of kinase targets like EGFR, where the nitro group can be a critical pharmacophore for hydrogen bonding within the enzyme's active site . Furthermore, analogous compounds demonstrate potent antibacterial and antifungal activities, with mechanisms of action that may involve targeting bacterial DNA gyrase . The 3-fluoropropyl side chain is a strategic modification that can enhance the molecule's lipophilicity and metabolic stability, which are important parameters in optimizing the pharmacokinetic profiles of lead compounds . This compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not designed or approved for use in humans, animals, or for any diagnostic purposes. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

610320-26-8

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

2-chloro-3-(3-fluoropropyl)-6-nitroquinoline

InChI

InChI=1S/C12H10ClFN2O2/c13-12-8(2-1-5-14)6-9-7-10(16(17)18)3-4-11(9)15-12/h3-4,6-7H,1-2,5H2

InChI Key

WZVRGNDKKYYGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])CCCF)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the sixth position. This is followed by a Friedel-Crafts acylation to introduce the chloro group at the second position. Finally, the fluoropropyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoropropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Chloro-3-(3-fluoropropyl)-6-aminoquinoline.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. Preliminary studies on 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline suggest a minimum inhibitory concentration (MIC) ranging from 0.1 to 0.5 mM against various Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 - 0.5 mM
Escherichia coli0.1 - 0.5 mM

Anticancer Activity

In vitro assays have demonstrated the anticancer potential of this compound against several cancer cell lines, showing significant cytotoxic effects that may lead to apoptosis.

Table 2: Cytotoxicity Assessment

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)10.0

These results suggest that the compound induces apoptosis in cancer cells through mechanisms involving DNA damage and disruption of the cell cycle.

Antimicrobial Efficacy Study

A study focusing on quinoline derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Structural modifications were emphasized as key factors in enhancing antimicrobial potency.

Cytotoxicity Assessment

In a series of experiments assessing the cytotoxicity of nitro-substituted quinolines, this compound was found to significantly inhibit tumor cell proliferation. The mechanisms involved included apoptosis induction and disruption of the cell cycle.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoropropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0)

Structural Differences :

  • Position 6: Methoxy (-OCH₃) instead of nitro (-NO₂).
  • Position 3 : 3-Chloropropyl vs. 3-fluoropropyl.

Key Findings :

  • The methoxy group in CAS 159383-57-0 reduces electron withdrawal compared to the nitro group, leading to lower reactivity in electrophilic substitution reactions .
  • The 3-chloropropyl chain increases lipophilicity (logP ~3.2) but less so than fluorinated analogs due to fluorine’s higher electronegativity and smaller atomic radius .
  • Biological Activity: Methoxy derivatives are often associated with improved metabolic stability but reduced acetylcholinesterase inhibition compared to nitro-substituted quinolines .

2-(2-(3-Fluoropropyl)piperazin-1-yl)-6-nitroquinoline (Synthesized in )

Structural Differences :

  • Position 3 : A piperazine-linked 3-fluoropropyl group vs. direct alkyl chain attachment.

Key Findings :

  • The piperazine moiety introduces basicity (pKa ~8.5), enhancing water solubility at physiological pH.
  • The tertiary amine in piperazine may facilitate hydrogen bonding with biological targets, such as serotonin transporters, as seen in related radioligands .
  • Compared to the target compound, this derivative’s extended structure could reduce blood-brain barrier penetration due to increased polarity.

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (CAS 391860-73-4)

Structural Differences :

  • Position 2 : Cyclopropyl and trifluoromethyl (-CF₃) groups replace chlorine.
  • Position 4 : Trifluoromethyl introduces steric bulk and electron withdrawal.

Key Findings :

  • The trifluoromethyl group significantly lowers electron density in the quinoline ring, altering reactivity in nucleophilic aromatic substitution.
  • Biological Activity: Trifluoromethyl-substituted quinolines are often explored as antiviral agents, contrasting with the nitro group’s role in acetylcholinesterase inhibition .

2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8)

Structural Differences :

  • Pyridine core vs. quinoline.
  • Nitro at position 3 instead of 5.

Key Findings :

  • Position 3 nitro groups in pyridines are associated with mutagenicity in some contexts (e.g., MX analogs in ), though quinoline derivatives show divergent behavior due to ring size .

Comparative Data Table

Compound Name Core Structure Position 2 Position 3 Position 6 Key Properties Biological Relevance
Target Compound Quinoline Cl 3-Fluoropropyl NO₂ High lipophilicity (logP ~3.8) Acetylcholinesterase inhibition
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline Quinoline Cl 3-Chloropropyl OCH₃ Moderate lipophilicity (logP ~3.2) Metabolic stability
2-(2-(3-Fluoropropyl)piperazin-1-yl)-6-nitroquinoline Quinoline - Piperazine-linked fluoropropyl NO₂ Enhanced solubility (pKa ~8.5) Serotonin transporter targeting
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline Quinoline Cyclopropyl - Cl High steric bulk Antiviral candidates
2-Chloro-6-methoxy-3-nitropyridine Pyridine Cl NO₂ OCH₃ Lower aromatic stability Mutagenicity studies

Research Implications

  • Fluorinated vs. Chlorinated Chains : Fluoropropyl groups (target compound) enhance lipophilicity and metabolic resistance compared to chloropropyl analogs, critical for CNS-targeted drugs .
  • Nitro Group Position: Position 6 nitro in quinolines correlates with acetylcholinesterase inhibition (65% inhibition in ), whereas position 3 nitro in pyridines may increase toxicity risks .
  • Structural Rigidity : Cyclopropyl and piperazine modifications () demonstrate how steric and electronic tuning can optimize receptor binding or pharmacokinetics.

Biological Activity

2-Chloro-3-(3-fluoropropyl)-6-nitroquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H11ClF N2O2
  • Molecular Weight: 270.68 g/mol

The presence of the nitro group and halogen substituents contributes to the compound's biological properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group is known to undergo reduction, which can lead to the formation of reactive intermediates that may interact with cellular macromolecules, such as DNA and proteins. This interaction can result in:

  • DNA Binding: The compound may intercalate into DNA, leading to structural changes that disrupt replication and transcription processes.
  • Topoisomerase Inhibition: Similar compounds have shown efficacy in inhibiting topoisomerases, enzymes critical for DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation: The reduction of the nitro group can lead to increased ROS production, contributing to cytotoxic effects.

Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary tests suggest a minimum inhibitory concentration (MIC) in the range of 0.1 to 0.5 mM against Gram-positive bacteria, indicating potential as an antimicrobial agent.

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro assays. For instance, it has shown cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)10.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
  • Cytotoxicity Assessment
    • In a series of experiments evaluating the cytotoxicity of nitro-substituted quinolines, this compound was found to significantly inhibit the proliferation of tumor cells, with mechanisms involving apoptosis induction and cell cycle disruption.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3-(3-fluoropropyl)-6-nitroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway. For example, 6-nitroquinoline derivatives are often prepared via Skraup synthesis starting from nitroaniline precursors, followed by halogenation and alkylation steps . Key intermediates like 2-chloro-6-nitroquinoline may undergo nucleophilic substitution with 3-fluoropropyl groups under reflux conditions using triethylamine (TEA) as a base in anhydrous solvents (e.g., ethanol or DMF) . Yield optimization requires controlled temperature (70–90°C) and inert atmospheres to avoid side reactions. Purity is typically confirmed via HPLC (≥95%) and NMR spectroscopy.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal for unambiguous structural confirmation . For routine analysis, combine 1^1H/13^13C NMR to verify substituent positions (e.g., fluoropropyl CH2_2 signals at δ 4.5–5.0 ppm) and FT-IR to confirm nitro group vibrations (~1520 cm1^{-1}). Mass spectrometry (ESI-MS) provides molecular ion validation.

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Initial screens often include:

  • Enzyme inhibition : Acetylcholinesterase (AChE) assays at 5–10 mg/kg doses, measuring % inhibition via Ellman’s method .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Cytotoxicity : Compare with healthy cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the fluoropropyl substitution step?

  • Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Strategies include:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
    • Data Contradiction : Conflicting reports on solvent efficacy (e.g., ethanol vs. DMF) require systematic screening via DoE (Design of Experiments) to identify optimal conditions.

Q. How should researchers reconcile discrepancies in pharmacological data, such as variable AChE inhibition across studies?

  • Methodological Answer : Variability may arise from assay conditions (pH, temperature) or compound purity. Mitigation steps:

  • Standardized protocols : Adopt uniform assay parameters (e.g., 37°C, pH 7.4).
  • Purity thresholds : Ensure ≥98% purity via preparative HPLC.
  • Positive controls : Compare with donepezil or tacrine to calibrate inhibition metrics .

Q. What computational approaches predict the compound’s binding affinity for target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with AChE or kinase targets. Key parameters:

  • Docking grids : Focus on catalytic triads (e.g., AChE’s Ser203-His447-Glu334).
  • Free energy calculations : MM-PBSA/GBSA to estimate binding energies .
    • Data Contradiction : Simulated vs. experimental IC50_{50} mismatches require re-evaluation of force fields or solvation models.

Analytical and Structural Challenges

Q. Which techniques resolve crystallographic disorder in halogenated quinoline derivatives?

  • Methodological Answer : SHELXL refinement with TWIN/BASF commands addresses twinning or disorder. High-resolution data (≤1.0 Å) and low-temperature (100 K) crystallography improve electron density maps .

Q. How can researchers differentiate between regioisomers during fluoropropyl substitution?

  • Methodological Answer : Use 19^19F NMR to distinguish substitution sites (chemical shifts vary by ~2–5 ppm). LC-MS/MS with CID fragmentation identifies dominant isomers via characteristic mass patterns .

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